Imidazo(2,1-b)thiazol-3-ol, 3-(4-bromophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride
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Overview
Description
Imidazo(2,1-b)thiazol-3-ol, 3-(4-bromophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride is a complex organic compound that belongs to the class of imidazo-thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)thiazol-3-ol derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo-thiazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the bromophenyl and phenylethyl groups via nucleophilic or electrophilic substitution reactions.
Hydrochloride Formation: Conversion to the monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazo(2,1-b)thiazol-3-ol derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or modify substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Imidazo(2,1-b)thiazol-3-ol derivatives have been studied for various scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)thiazol-3-ol derivatives involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of enzymes involved in disease pathways.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Pathways Involved: Key pathways may include those related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Known for their biological activities and medicinal applications.
Thiazole Derivatives: Widely studied for their antimicrobial and anticancer properties.
Benzimidazole Derivatives: Used in various therapeutic areas, including antiparasitic and antifungal treatments.
Uniqueness
Imidazo(2,1-b)thiazol-3-ol, 3-(4-bromophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride stands out due to its unique structural features and potential for diverse biological activities. Its combination of imidazo-thiazole core with bromophenyl and phenylethyl groups may confer specific interactions with molecular targets, leading to distinct pharmacological profiles.
Properties
CAS No. |
86346-88-5 |
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Molecular Formula |
C19H20BrClN2OS |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrochloride |
InChI |
InChI=1S/C19H19BrN2OS.ClH/c20-16-9-7-15(8-10-16)19(23)17(24-18-21-12-13-22(18)19)11-6-14-4-2-1-3-5-14;/h1-5,7-10,17,23H,6,11-13H2;1H |
InChI Key |
SQPXRPVMGQOQBD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)SC(C2(C3=CC=C(C=C3)Br)O)CCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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